molecular formula C12H13Cl2FN2O B2921096 5-Fluoro-2-(pyridin-4-ylmethoxy)aniline dihydrochloride CAS No. 1349718-64-4

5-Fluoro-2-(pyridin-4-ylmethoxy)aniline dihydrochloride

Cat. No.: B2921096
CAS No.: 1349718-64-4
M. Wt: 291.15
InChI Key: RRGPGMKXHUBXEX-UHFFFAOYSA-N
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Description

5-Fluoro-2-(pyridin-4-ylmethoxy)aniline dihydrochloride is a chemical compound with the molecular formula C12H13Cl2FN2O. It is a fluorinated aniline derivative that contains a pyridine ring, making it a versatile compound in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(pyridin-4-ylmethoxy)aniline dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 5-fluoro-2-nitroaniline and 4-pyridinemethanol.

    Reduction: The nitro group of 5-fluoro-2-nitroaniline is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Etherification: The resulting 5-fluoro-2-aminophenol is then reacted with 4-pyridinemethanol in the presence of a base like potassium carbonate to form the ether linkage.

    Purification: The final product is purified through recrystallization or chromatography to obtain 5-Fluoro-2-(pyridin-4-ylmethoxy)aniline.

    Formation of Dihydrochloride Salt: The compound is then converted to its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(pyridin-4-ylmethoxy)aniline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

5-Fluoro-2-(pyridin-4-ylmethoxy)aniline dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(pyridin-4-ylmethoxy)aniline dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function.

    Pathways Involved: It can affect signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-(pyridin-3-ylmethoxy)aniline
  • 5-Fluoro-2-(pyridin-2-ylmethoxy)aniline
  • 2-(Pyridin-4-ylmethoxy)aniline

Uniqueness

5-Fluoro-2-(pyridin-4-ylmethoxy)aniline dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound in various research fields .

Properties

IUPAC Name

5-fluoro-2-(pyridin-4-ylmethoxy)aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O.2ClH/c13-10-1-2-12(11(14)7-10)16-8-9-3-5-15-6-4-9;;/h1-7H,8,14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGPGMKXHUBXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N)OCC2=CC=NC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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